molecular formula C16H28N2O3 B7553980 N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide

N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide

Cat. No. B7553980
M. Wt: 296.40 g/mol
InChI Key: YCIMXBURKQPQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide, commonly known as DMXAA, is a synthetic small molecule that has attracted attention in the field of cancer research due to its anti-tumor properties. The compound was first synthesized in the 1990s, and since then, several studies have been conducted to explore its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer. The compound has also been shown to induce vascular disruption in tumors, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer. DMXAA has also been shown to induce vascular disruption in tumors, leading to tumor necrosis. In addition, DMXAA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. DMXAA has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have species-specific effects, which can limit its applicability to certain animal models.

Future Directions

There are several future directions for the study of DMXAA. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the exploration of the use of DMXAA in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DMXAA in humans.

Synthesis Methods

DMXAA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a spirocyclic intermediate, which is then converted into the final product through a series of reactions. One of the key steps in the synthesis of DMXAA involves the use of a palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. The compound has been shown to induce tumor necrosis and inhibit tumor growth in several preclinical models, including mouse xenografts and syngeneic models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13-3-2-9-18(10-6-13)15(19)17-14-4-7-16(8-5-14)20-11-12-21-16/h13-14H,2-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMXBURKQPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(CC1)C(=O)NC2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide

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